N-cyclopropyl-2-methoxy-1-naphthalenesulfinamide
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Overview
Description
N-cyclopropyl-2-methoxy-1-naphthalenesulfinamide is a chemical compound with the molecular formula C14H15NO2S and a molecular weight of 261.34 g/mol . It is known for its unique structural features, including a cyclopropyl group attached to a naphthalene ring, which is further substituted with a methoxy group and a sulfinamide functional group .
Preparation Methods
The synthesis of N-cyclopropyl-2-methoxy-1-naphthalenesulfinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthalene core: Starting with a naphthalene derivative, the methoxy group is introduced via electrophilic aromatic substitution.
Introduction of the cyclopropyl group: The cyclopropyl group is added through a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.
Sulfinamide formation:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
N-cyclopropyl-2-methoxy-1-naphthalenesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide or amine using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce sulfides or amines .
Scientific Research Applications
N-cyclopropyl-2-methoxy-1-naphthalenesulfinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfinamide derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-methoxy-1-naphthalenesulfinamide involves its interaction with specific molecular targets and pathways. The sulfinamide group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
N-cyclopropyl-2-methoxy-1-naphthalenesulfinamide can be compared with other similar compounds, such as:
N-cyclopropyl-2-methoxy-1-naphthalenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
N-cyclopropyl-2-methoxy-1-naphthalenesulfide: Similar structure but with a sulfide group instead of a sulfinamide group.
N-cyclopropyl-2-methoxy-1-naphthalenesulfoxide: Similar structure but with a sulfoxide group instead of a sulfinamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-cyclopropyl-2-methoxynaphthalene-1-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-17-13-9-6-10-4-2-3-5-12(10)14(13)18(16)15-11-7-8-11/h2-6,9,11,15H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPZIMJOJBVMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)S(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666338 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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